molecular formula C9H16Cl2N4 B1591793 N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 63260-58-2

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1591793
CAS RN: 63260-58-2
M. Wt: 251.15 g/mol
InChI Key: BGEYIUJJXHLUPW-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS RN®: 950649-10-2 . It is used for testing and research purposes .


Synthesis Analysis

A series of compounds similar to “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Molecular Structure Analysis

The molecular formula of “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is C9H14N4 . Its molecular weight is 178.24 . The InChI code is 1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is an off-white to yellow solid . It has a molecular weight of 250.17 g/mol . It should be stored at room temperature .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu (2010) describes the microwave-assisted synthesis of compounds involving N-(Piperidin-4-yl)pyrimidin-2-amine, demonstrating their potential antibacterial activity. This research highlights the efficiency of microwave irradiation in the synthesis of these compounds and their application in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Key Intermediate in Deoxycytidine Kinase Inhibitors Synthesis

Zhang et al. (2009) reported a practical synthesis method for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a crucial intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This research provides a more economical synthesis route, emphasizing the compound's significance in developing new dCK inhibitors (Zhang et al., 2009).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel N-(Piperidin-4-yl)pyrimidin-2-amine derivatives and evaluated their anti-angiogenic properties and DNA cleavage abilities. This study highlights the compound's potential as an anticancer agent, given its effectiveness in inhibiting angiogenesis and its interaction with DNA (Kambappa et al., 2017).

Hypoglycemic Agents

Song et al. (2011) synthesized N-(Piperidin-4-yl)pyrimidin-2-amine derivatives and evaluated them as glucokinase (GK) activators. These derivatives showed potential as dual-acting hypoglycemic agents, indicating their usefulness in managing glucose levels, particularly in diabetes treatment (Song et al., 2011).

GPR119 Agonists in Diabetes Treatment

Kubo et al. (2021) explored N-(Piperidin-4-yl)pyrimidin-2-amine derivatives as GPR119 agonists. This research is significant for diabetes treatment, as these agonists demonstrated the ability to enhance insulin secretion and effectively reduce plasma glucose levels in diabetic models (Kubo et al., 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, washing thoroughly after handling, and seeking medical advice if feeling unwell .

Future Directions

As a compound used for testing and research purposes , “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” could be involved in the development of new pharmaceuticals and other applications. Its future directions would largely depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEYIUJJXHLUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593240
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride

CAS RN

63260-58-2
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org

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